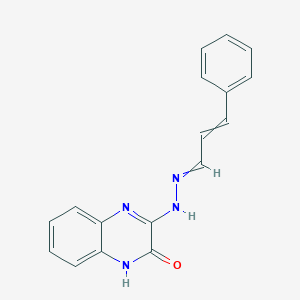
3-(2-Cinnamylidenhydrazinyl)-1H-Chinoxalin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenylacrylaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone is a useful research compound. Its molecular formula is C17H14N4O and its molecular weight is 290.326. The purity is usually 95%.
BenchChem offers high-quality 3-phenylacrylaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenylacrylaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antileishmaniale Aktivität
Leishmaniose, verursacht durch Protozoenparasiten der Gattung Leishmania, ist eine vernachlässigte Tropenkrankheit, die Millionen Menschen weltweit betrifft. Forscher haben das Potenzial von 3-(2-Cinnamylidenhydrazinyl)-1H-Chinoxalin-2-on als Antileishmanialmittel untersucht. In einer Studie zeigten einige Derivate dieser Verbindung eine ausgezeichnete in-vitro-Antileishmanialaktivität gegen Leishmania donovani. Bemerkenswert ist, dass eines der Derivate sogar Pentamidin übertraf und mit Amphotericin B, zwei etablierten Antileishmanialmedikamenten, vergleichbar war.
Antifungalwirkung
Die Verbindung zeigt antimykotische Eigenschaften, insbesondere gegen den opportunistischen Krankheitserreger Cryptococcus neoformans. Die meisten getesteten Derivate zeigten Wirkungen, die denen von Coruscanon A (einem Naturprodukt, das mit dieser Verbindung verwandt ist) ähneln. Interessanterweise scheint der Wirkmechanismus eine Michael-Addition an der Styrylseitenkette zu beinhalten, anstatt die zuvor vorgeschlagene Reaktion am Cyclopentendionring .
Biologische Aktivität
3-Phenylacrylaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone (CAS No. 338419-76-4) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a sirtuin modulator. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-phenylacrylaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone is C16H12N2O2, with a molecular weight of approximately 264.28 g/mol. The compound features a hydrazone functional group, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H12N2O2 |
| Molecular Weight | 264.28 g/mol |
| CAS Number | 338419-76-4 |
Sirtuin Modulation
Research indicates that compounds similar to 3-phenylacrylaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone can act as sirtuin modulators . Sirtuins are a family of proteins that play critical roles in cellular regulation, including aging and inflammation. The modulation of sirtuins can influence various biological pathways, potentially leading to increased lifespan and improved metabolic health .
Antioxidant Properties
The compound exhibits antioxidant activity , which is crucial for combating oxidative stress in cells. Oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders. The antioxidant properties may arise from the hydrazone structure, which can scavenge free radicals effectively .
Case Studies and Research Findings
- In Vitro Studies :
- Mechanistic Insights :
- Therapeutic Applications :
Eigenschaften
IUPAC Name |
3-(2-cinnamylidenehydrazinyl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17-16(19-14-10-4-5-11-15(14)20-17)21-18-12-6-9-13-7-2-1-3-8-13/h1-12H,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWHGDBFKIOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














